2-苄基-3a,4,7,7a-四氢-1H-4,7-甲烷异吲哚-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

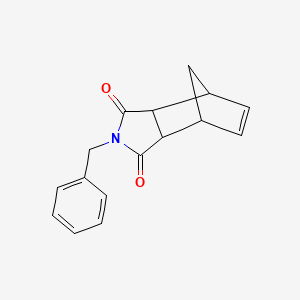

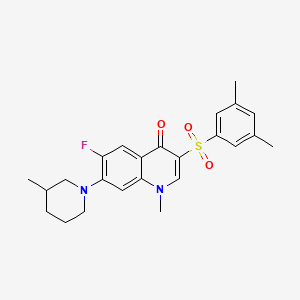

The compound "2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione" is a complex organic molecule that is likely to have a multi-cyclic structure based on its name. The presence of a benzyl group suggests an aromatic moiety, while the "tetrahydro" prefix indicates hydrogenation of a cyclic structure. The "methanoisoindole" part of the name implies a fused ring system that includes an isoindole unit, which is a structural isomer of indole. The "dione" ending signifies the presence of two ketone groups.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of "2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione," they do provide insight into the synthesis of related heterocyclic compounds. For instance, the synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane involves the reaction of 2-butyl-4-methylphenol with formaldehyde and ethyleneamine, followed by a reaction with 2-naphthol to obtain a novel bridged tetra(phenol) compound . This suggests that the synthesis of complex heterocycles often requires multi-step reactions, starting with simpler aromatic compounds and building complexity through condensation reactions and the introduction of additional functional groups.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be quite intricate, as evidenced by the crystallographic analysis of the compounds in the provided papers. For example, the structure of the synthesized compound in paper was characterized by X-ray single crystal diffraction and found to belong to the monoclinic space group. This level of detail is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which in turn affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions involving heterocyclic compounds can be diverse. The papers do not provide specific reactions for "2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione," but they do show that such compounds can engage in various interactions. For instance, the benzoazonine derivative in paper exhibits strong amide N—H⋯O hydrogen bonding and weak C—H⋯O interactions. These types of interactions are important for the stability and reactivity of the molecule, as well as its potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione" can be inferred from related structures. The presence of hydrogen bonding and other non-covalent interactions, as seen in the benzoazonine derivative , suggests that similar compounds may have significant solubility in polar solvents and could form crystalline structures under the right conditions. The ketone groups in the compound would likely contribute to its reactivity, potentially undergoing nucleophilic addition or condensation reactions.

科学研究应用

衍生物的合成和表征:

- 化合物2-苄基-3a,4,7,7a-四氢-1H-4,7-甲烷异吲哚-1,3(2H)-二酮及其衍生物已被合成和表征,用于其在生物医学领域的潜在应用。具体来说,这些衍生物已显示出对大鼠 C6 神经胶质瘤细胞的显着的抗癌活性,并对某些人类病原体具有抗菌活性。这些衍生物还对人碳酸酐酶 I 和 II 同工酶表现出有效的抑制作用,表明在管理与这些酶相关的疾病方面具有潜在应用 (Kocyigit 等,2017)。

抗菌和酶抑制谱:

- 对该化合物的 1,3,5-三取代吡唑啉衍生物的进一步研究揭示了令人印象深刻的抗菌和抗癌活性。还评估了这些衍生物对乙酰胆碱酯酶和碳酸酐酶 I 和 II 同工酶的抑制作用。这些酶的 Ki 值非常低,表明具有很强的抑制潜力,这可能对各种医学应用有益 (Kocyigit 等,2019)。

碳酸酐酶抑制对生化过程的影响:

- 该化合物的衍生物已被合成并评估了其对人碳酸酐酶同工酶 I 和 II 的抑制特性。这些化合物显示出优异的抑制作用,超过了临床碳酸酐酶抑制剂乙酰唑胺。鉴于碳酸酐酶在各种生化和生理过程中所起的作用,这一特性具有重要意义 (Kocyigit 等,2016)。

抗菌筛选:

- 2-苄基-3a,4,7,7a-四氢-1H-4,7-甲烷异吲哚-1,3(2H)-二酮的新型衍生物也已合成并评估了其抗菌活性。这些研究表明对特定微生物菌株具有有效的抗菌活性,突出了该化合物在解决传染病方面的潜力 (Özbek 等,2017)。

抗精神病潜力:

- 该化合物的一系列 N-取代环状酰亚胺衍生物已被合成并评估了其影响多巴胺、血清素受体和其他神经学靶标的特性,显示出作为潜在抗精神病药物的希望。一种衍生物特别是在各种受体上表现出平衡的活性,表明与抗精神病药物通常相关的副作用风险较低 (Xu 等,2018)。

作用机制

Target of Action

The primary targets of 2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as 4-benzyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

The mode of action of 4-benzyl-4-azatricyclo[521It is synthesized by aminolysis of bicyclo[221]hept-2-ene-endo,endo-5,6-dicarboxylic acid anhydride followed by transformation of amidoacid into imide that was subsequently reduced by lithium aluminum hydride .

Biochemical Pathways

The biochemical pathways affected by 4-benzyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione are currently unknown. As research progresses, it is expected that the affected pathways and their downstream effects will be identified .

Result of Action

The molecular and cellular effects of 4-benzyl-4-azatricyclo[521Some derivatives of this compound have shown antibacterial and antifungal activity . More research is needed to fully understand the effects of this compound at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-benzyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is currently unknown. Future research will likely explore how factors such as pH, temperature, and the presence of other molecules affect the compound’s action .

属性

IUPAC Name |

4-benzyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-15-13-11-6-7-12(8-11)14(13)16(19)17(15)9-10-4-2-1-3-5-10/h1-7,11-14H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZKKFXTPSCYQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-N-quinolin-5-yl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2503364.png)

![(Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2503369.png)

![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2503376.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2503377.png)

![(4(1)S,7aS,13aR,13bR)-2,3,5,6,7,7a,8,13,13a,13b-decahydro-1H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10(4(1)H)-one hydroiodide](/img/structure/B2503380.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide](/img/structure/B2503384.png)